molecular formula C9H14N2O4 B15229866 Methyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate

Methyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate

Cat. No.: B15229866
M. Wt: 214.22 g/mol
InChI Key: MSCUSXADVNMZEX-UHFFFAOYSA-N
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Description

Methyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate is an organic compound that plays a significant role in various chemical and biological applications. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate typically involves the reaction of tert-butyl carbamate with methyl cyanoacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate involves its ability to act as a protecting group for amines. The Boc group stabilizes the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reaction, the Boc group can be removed under acidic conditions to yield the free amine .

Comparison with Similar Compounds

Uniqueness: Methyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate is unique due to its cyano group, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the production of a wide range of chemical products.

Properties

Molecular Formula

C9H14N2O4

Molecular Weight

214.22 g/mol

IUPAC Name

methyl 2-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate

InChI

InChI=1S/C9H14N2O4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,1-4H3,(H,11,13)

InChI Key

MSCUSXADVNMZEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C#N)C(=O)OC

Origin of Product

United States

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